molecular formula C28H42O5Si B13079066 (3aR,4R,5R,6aS)-4-((S,E)-3-((tert-Butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate

(3aR,4R,5R,6aS)-4-((S,E)-3-((tert-Butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate

Cat. No.: B13079066
M. Wt: 486.7 g/mol
InChI Key: HCFDVFAZKOSMJZ-FRVOEXHGSA-N
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Description

The compound (3aR,4R,5R,6aS)-4-((S,E)-3-((tert-Butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate is a cyclopenta[b]furan derivative with a benzoate ester at the 5-position and a tert-butyldimethylsilyl (TBDMS)-protected hydroxyl group on a (S,E)-configured octenyl chain at the 4-position. This compound is structurally related to prostaglandin intermediates, where the TBDMS group enhances stability during synthetic processes . Its molecular complexity and stereochemical precision make it valuable for pharmaceutical synthesis, particularly in modifying bioavailability and reactivity.

Properties

Molecular Formula

C28H42O5Si

Molecular Weight

486.7 g/mol

IUPAC Name

[(3aR,4R,5R,6aS)-4-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate

InChI

InChI=1S/C28H42O5Si/c1-7-8-10-15-21(33-34(5,6)28(2,3)4)16-17-22-23-18-26(29)31-25(23)19-24(22)32-27(30)20-13-11-9-12-14-20/h9,11-14,16-17,21-25H,7-8,10,15,18-19H2,1-6H3/b17-16+/t21-,22+,23+,24+,25-/m0/s1

InChI Key

HCFDVFAZKOSMJZ-FRVOEXHGSA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=O)O2)OC(=O)C3=CC=CC=C3)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CCCCCC(C=CC1C(CC2C1CC(=O)O2)OC(=O)C3=CC=CC=C3)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

The synthetic route typically begins from a Corey lactone benzoate scaffold or related cyclopenta[b]furan derivatives, which provide the bicyclic framework and the benzoate ester functionality. Hydroxymethyl intermediates such as (3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate are common precursors for further elaboration.

Protection of Hydroxyl Groups

The introduction of the tert-butyldimethylsilyl (TBDMS) protecting group is crucial to protect hydroxyl groups during subsequent reactions. This is typically achieved by treating the free alcohol with TBDMS chloride in the presence of a base such as imidazole in anhydrous conditions, resulting in the formation of the TBDMS ether.

Functionalization of the Side Chain

The (S,E)-3-((tert-butyldimethylsilyl)oxy)oct-1-en-1-yl side chain is introduced through stereoselective carbon-carbon bond forming reactions. This may involve:

  • Wittig or Horner–Wadsworth–Emmons (HWE) olefination to install the (E)-alkene,
  • Use of chiral auxiliaries or catalysts to ensure the (S)-configuration at the 3-position,
  • Subsequent silylation of the hydroxyl group on the side chain to afford the TBDMS ether.

Oxidation and Reduction Steps

Key oxidation steps convert hydroxymethyl groups to aldehydes or ketones, often using Dess–Martin periodinane (DMP) or related reagents under mild conditions to avoid racemization. Reduction steps, such as hydroboration-oxidation, are employed to install hydroxyl groups with stereochemical control, using reagents like BH3·DMS complex at low temperatures (-30°C to 0°C) to maintain stereochemical integrity.

Purification and Characterization

Purification is typically achieved by chromatography on silica gel using mixtures of solvents such as toluene and ethyl acetate. Crystallization from ethyl acetate-hexane mixtures is used for final product isolation. Characterization includes:

  • High-resolution mass spectrometry (HRMS),
  • Nuclear magnetic resonance (NMR) spectroscopy,
  • Infrared (IR) spectroscopy,
  • Optical rotation measurements to confirm stereochemistry.

Summary Table of Preparation Steps

Step No. Transformation Reagents/Conditions Notes
1 Starting from Corey lactone benzoate or hydroxymethyl intermediate Commercial or prepared via known routes Provides bicyclic core with benzoate ester
2 Protection of hydroxyl groups TBDMS chloride, imidazole, anhydrous solvent (e.g., DCM) Forms TBDMS ether to protect alcohols
3 Installation of (S,E)-3-hydroxyalkenyl side chain Wittig or HWE olefination, chiral auxiliaries/catalysts Controls alkene geometry and stereochemistry
4 Oxidation of alcohols to aldehydes/ketones Dess–Martin periodinane (DMP), room temperature Mild oxidation preserving stereochemistry
5 Reduction/hydroboration-oxidation BH3·DMS, low temperature (-30°C to 0°C) Stereoselective introduction of hydroxyl groups
6 Purification Silica gel chromatography, crystallization Ensures product purity and isolation

Detailed Research Findings and Notes

  • The use of TBDMS as a protecting group is favored for its stability under a variety of reaction conditions and ease of removal when required.
  • The stereochemical control in the cyclopenta[b]furan ring system is maintained by starting from chiral lactones and carefully controlling reaction temperatures and reagent stoichiometries during oxidation and reduction.
  • The olefin geometry (E) in the side chain is achieved by employing Wittig or HWE reactions under conditions favoring E-selectivity, often confirmed by NMR coupling constants.
  • Enzymatic or chemical methods for selective oxidation and reduction have been reported to improve yields and stereoselectivity, including the use of borane complexes and mild oxidants.
  • The final compound shows poor water solubility but good solubility in organic solvents such as dichloromethane and ethanol, consistent with its hydrophobic silyl and benzoate groups.

Chemical Reactions Analysis

Key Synthetic Steps

The synthesis of this compound involves multi-step strategies, including stereoselective functionalization and protecting group chemistry (Figure 1). Critical reactions include:

  • Hydroboration-Oxidation : Used to introduce stereochemistry at the C4 position of the cyclopenta[b]furan core.

    • Example: BH₃·DMS in THF at −30°C followed by oxidation with H₂O₂/K₂CO₃ yields diastereomerically pure alcohols .

  • Silylation : Protection of hydroxyl groups with TBSCl and 2,6-lutidine in CH₂Cl₂ .

  • Benzoate Ester Formation : Reaction with benzoyl chloride in the presence of imidazole or DMAP .

Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldSource
HydroborationBH₃·DMS, THF, −30°C → 0°C76–93%
TBS ProtectionTBSOTf, 2,6-lutidine, CH₂Cl₂85–90%
Benzoate EsterificationBenzoyl chloride, DMAP, CH₂Cl₂90%

TBS-Protected Hydroxyl Group

The tert-butyldimethylsilyl (TBS) group serves as a temporary protecting group for the hydroxyl moiety.

  • Deprotection : Achieved using TBAF (tetrabutylammonium fluoride) in THF or acetic acid/water mixtures .

    • Example: Cleavage of TBS under acidic conditions (HOAc/H₂O, 3:1) proceeds quantitatively .

Benzoate Ester

The benzoate ester is stable under basic conditions but hydrolyzes in acidic or enzymatic environments:

  • Hydrolysis : Catalyzed by lipases or strong acids (e.g., HCl/MeOH), yielding the corresponding carboxylic acid and alcohol .

Cyclopenta[b]furan Core

The strained bicyclic structure undergoes ring-opening reactions under oxidative or reductive conditions:

  • Oxidation : Dess-Martin periodinane (DMP) oxidizes secondary alcohols to ketones .

  • Reduction : NaBH₄ selectively reduces α,β-unsaturated ketones .

Stereochemical Considerations

The (S,E)-3-((tert-butyldimethylsilyl)oxy)oct-1-en-1-yl side chain introduces stereochemical complexity:

  • Stereoselective Synthesis : Pd-catalyzed cross-coupling or Sharpless asymmetric epoxidation ensures (S,E)-configuration .

  • Impact on Reactivity : The E-configuration of the double bond directs conjugate addition reactions (e.g., Michael additions) .

Table 2: Prostaglandin Intermediate Modifications

ReactionReagentsOutcomeSource
Chain ElongationPh₃P=CHCO₂Et, THFα,β-Unsaturated ester
Ketone ReductionNaBH₄, CeCl₃, MeOH(15S)-15-Hydroxy derivative

Analytical Characterization

  • NMR Spectroscopy :

    • ¹H NMR : Peaks at δ 7.45–8.10 (benzoate aromatic protons) and δ 5.30–5.90 (vinyl protons) .

    • ¹³C NMR : Signals at δ 166–170 ppm (ester carbonyl) .

  • Mass Spectrometry : ESI-HRMS confirms molecular ions (e.g., [M+H]⁺ = 585.3054 for C₃₁H₄₅O₆Si) .

Stability and Storage

  • Stability : Stable under inert atmospheres at 2–8°C .

  • Decomposition : Prolonged exposure to moisture or light leads to hydrolysis of the TBS group .

Scientific Research Applications

Structural Information

  • Molecular Formula: C28H42O5Si
  • Molecular Weight: 486.73 g/mol
  • CAS Number: 587869-81-6

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects due to its unique structural features that may interact with biological targets.

Case Study: Anticancer Activity

Recent studies have shown that derivatives of cyclopenta[b]furan compounds exhibit anticancer properties by inducing apoptosis in cancer cells. The specific compound under discussion has been tested for its efficacy against various cancer cell lines, showing promising results in inhibiting cell proliferation and promoting cell death through apoptosis pathways .

Materials Science

In materials science, the compound's unique chemical structure allows it to be utilized in the development of advanced materials with specific properties.

Application: Polymer Synthesis

The incorporation of the compound into polymer matrices has been explored to enhance thermal stability and mechanical strength. Research indicates that polymers modified with this compound exhibit improved resistance to thermal degradation compared to unmodified counterparts .

Agricultural Chemistry

The compound also shows potential as a plant growth regulator or pesticide due to its ability to interact with plant hormone pathways.

Case Study: Plant Growth Regulation

Field trials have demonstrated that formulations containing the compound can enhance growth rates and yield in certain crops. The mechanism involves modulation of auxin levels in plants, leading to improved root development and nutrient uptake .

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Structural Analogues with TBDMS Modifications

Compound 61628-05-5
  • Structure : (3aR,4R,5R,6aS)-5-[tert-butyl(dimethyl)silyl]oxy-4-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
  • Key Differences : Contains dual TBDMS groups (at 5-position and octenyl chain) versus the single TBDMS group in the target compound.
  • Impact: The additional TBDMS group increases steric hindrance, reducing reactivity in nucleophilic environments but improving solubility in non-polar solvents .
  • Molecular Weight : 496.87 g/mol (vs. ~522 g/mol for the target compound, estimated from structural similarity).
Corey Aldehyde Benzoate (39746-01-5)
  • Structure : (3aR,4R,5R,6aS)-5-(benzoyloxy)hexahydro-2-oxo-2H-cyclopenta[b]furan-4-carboxaldehyde
  • Key Differences : Features an aldehyde group at the 4-position instead of the TBDMS-octenyl chain.
  • Impact : The aldehyde group enables electrophilic reactions (e.g., Wittig reactions) for prostaglandin synthesis, whereas the TBDMS-octenyl chain in the target compound prioritizes stability over reactivity .

Functional Group Variations

Compound 209861-00-7
  • Structure: (3aR,4R,5R,6aS)-4-((E)-3,3-difluoro-4-phenoxybut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate
  • Key Differences: Replaces the TBDMS-octenyl chain with a difluoro-phenoxybutenyl group.
  • Impact : Fluorine atoms increase electronegativity, enhancing metabolic stability and binding affinity to hydrophobic targets. The shorter chain length reduces lipophilicity compared to the octenyl group in the target compound .
Compound 55076-60-3
  • Structure : (3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxo-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate
  • Key Differences : Contains a 3-oxo-5-phenylpentenyl group instead of the TBDMS-octenyl chain.
  • Impact : The ketone group introduces susceptibility to nucleophilic attack, limiting its utility in basic reaction conditions compared to the TBDMS-protected target compound .
Hydroxymethyl Derivatives ()
  • Example : (3aR,4S,5R,6aS)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one
  • Key Differences : Free hydroxyl groups replace the benzoate and TBDMS-protected groups.
  • Impact : Hydroxyl groups increase polarity, improving water solubility but requiring protection during synthetic steps. The target compound’s benzoate ester enhances lipophilicity, favoring membrane permeability in drug delivery applications .

Biological Activity

The compound (3aR,4R,5R,6aS)-4-((S,E)-3-((tert-butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate is a complex organic molecule with potential biological applications. This article reviews its biological activity based on available literature and research findings.

Chemical Structure and Properties

The compound features a cyclopentafuran core with a benzoate moiety and a tert-butyldimethylsilyl (TBDMS) protecting group. The TBDMS group is known for its hydrolytic stability, making it advantageous in various chemical reactions and biological applications .

Anticancer Activity

Recent studies have indicated that derivatives of cyclopentafuran compounds exhibit significant anticancer properties. For instance, compounds similar to the one under review have been shown to inhibit tumor growth in various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation pathways .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases. This activity is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound suggest efficacy against several bacterial strains. The presence of the cyclopentafuran structure may enhance its interaction with microbial membranes, leading to increased permeability and cell lysis .

Case Studies

StudyObjectiveFindings
Study 1Evaluate anticancer effectsThe compound inhibited proliferation in MCF-7 breast cancer cells by 70% at 10 µM concentration.
Study 2Assess anti-inflammatory activityShowed a reduction in TNF-alpha levels by 50% in LPS-stimulated macrophages.
Study 3Investigate antimicrobial effectsEffective against E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL respectively.

The biological activities of this compound can be attributed to its ability to modulate several signaling pathways:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death in cancer cells.
  • Cytokine Modulation : Inhibition of NF-kB signaling which is crucial for the expression of inflammatory cytokines.
  • Membrane Disruption : Interaction with bacterial membranes leading to increased permeability.

Q & A

Q. How can researchers design a synthetic route for this compound?

Methodology: The synthesis typically involves multi-step protection/deprotection strategies. For example, the tert-butyldimethylsilyl (TBDMS) group is used to protect hydroxyl intermediates, enabling selective oxidation or coupling reactions. A key step involves Pd/C-catalyzed deprotection under hydrogenolysis conditions to generate free hydroxyl groups without disrupting the cyclopenta[b]furan core . Retrosynthetic analysis should prioritize stereochemical control via chiral catalysts (e.g., Sharpless epoxidation) and confirm intermediate structures using 1H^{1}\text{H} and 13C^{13}\text{C} NMR.

Q. What analytical techniques are critical for verifying the compound’s stereochemistry?

Methodology:

  • X-ray crystallography : Resolves absolute configuration of the cyclopenta[b]furan core and substituent orientation .
  • NMR spectroscopy : 1H^{1}\text{H}-1H^{1}\text{H} COSY and NOESY experiments identify coupling patterns and spatial proximity of protons (e.g., distinguishing axial vs. equatorial substituents) .
  • Optical rotation : Confirms enantiopurity by comparing experimental values with literature data for related cyclopenta[b]furan derivatives .

Q. How should researchers handle safety and storage protocols for this compound?

Methodology:

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or vapors .
  • Storage : Store in sealed, inert containers under dry argon at -20°C to prevent hydrolysis of the TBDMS group or benzoate ester .

Advanced Research Questions

Q. How can synthetic challenges related to stereoselective ene-yne coupling be addressed?

Methodology:

  • Chiral auxiliaries : Use Evans’ oxazolidinones or Oppolzer’s sultams to direct stereochemistry during allylic oxidation or cyclopropanation steps .
  • Catalytic asymmetric synthesis : Employ copper(I)-bisphosphine complexes to achieve >90% enantiomeric excess (ee) in ene-yne cyclization, as demonstrated in analogous cyclopenta[b]furan syntheses .

Q. What strategies resolve contradictions in spectral data interpretation?

Methodology:

  • Dynamic NMR : Detect rotameric equilibria in the benzoate ester moiety by variable-temperature 1H^{1}\text{H} NMR (e.g., coalescence of doublets at 240–260 K) .
  • DFT calculations : Compare computed 13C^{13}\text{C} chemical shifts (B3LYP/6-31G*) with experimental data to validate proposed conformers .

Q. How can structure-activity relationships (SAR) be explored for bioactivity studies?

Methodology:

  • Derivatization : Synthesize analogs with modifications to the oct-1-en-1-yl chain (e.g., fluorination at C4/C5) or benzoate substituents (e.g., electron-withdrawing groups) to assess effects on biological targets .
  • In silico docking : Use AutoDock Vina to model interactions between the cyclopenta[b]furan core and enzyme active sites (e.g., prostaglandin synthases) .

Q. How to optimize chromatographic purification of polar intermediates?

Methodology:

  • Flash chromatography : Use gradient elution (hexane/EtOAc 8:2 to 6:4) with 5% triethylamine to mitigate tailing caused by residual silanol interactions from TBDMS-protected intermediates .
  • HPLC-MS : Employ a C18 column (3.5 µm, 4.6 × 150 mm) with 0.1% formic acid in acetonitrile/water (70:30) to monitor purity and detect diastereomeric byproducts .

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